6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid
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Overview
Description
6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid is a complex organic compound that features a sulfonamide group attached to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-bromo-N-methylbenzenesulfonamide with picolinic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The picolinic acid moiety may also play a role in chelating metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methylbenzenesulfonamide
- Picolinic acid
- Sulfonamides
Comparison
Compared to similar compounds, 6-((4-Bromo-N-methylphenyl)sulfonamido)picolinic acid is unique due to the combination of the sulfonamide and picolinic acid moieties. This dual functionality can provide distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7062-89-7 |
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Molecular Formula |
C13H11BrN2O4S |
Molecular Weight |
371.21 g/mol |
IUPAC Name |
6-[(4-bromophenyl)sulfonyl-methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrN2O4S/c1-16(12-4-2-3-11(15-12)13(17)18)21(19,20)10-7-5-9(14)6-8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
IBQPQZNQYUYBCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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